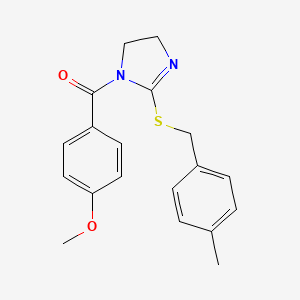![molecular formula C21H13N5O6S B2410894 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide CAS No. 313530-63-1](/img/structure/B2410894.png)
4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as benzanilides . It has a linear formula of C20H14N4O6 . The carbonyl groups are syn to each other and anti to the amino H atom. This allows for the formation of N—H⋯O hydrogen bonds in the crystal, which leads to twisted chains along the b axis .
Molecular Structure Analysis
The central acetyl-acetamide moiety in the compound is buckled. The benzene rings lie on the same side of the central plane, forming dihedral angles with it . The molecular geometry and vibrational frequencies of the compound in the ground state have been calculated using the density functional theory (DFT) method with 6–311G (d,p) basis set .Aplicaciones Científicas De Investigación
Antitumor Agents
Benzothiazole derivatives, including those related to 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide, have been studied for their potential as antitumor agents. For instance, Yoshida et al. (2005) synthesized a benzothiazole derivative showing selective cytotoxicity against tumorigenic cell lines, indicating potential applications in cancer treatment (Yoshida et al., 2005).
Metal Complexes with Therapeutic Potential
Compounds containing nitrogen-heterocyclic structures, like benzothiazoles, have been found valuable as therapeutic agents. Mahmood et al. (2021) explored the synthesis of new benzothiazole-derived Schiff bases and their metal complexes, which could have potential therapeutic applications (Mahmood et al., 2021).
Antiparasitic Properties
Benzothiazoles have been investigated for their antiparasitic properties. Delmas et al. (2002) studied the in vitro antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against parasites like Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).
Anti-Leishmanial Activity
Research has been conducted on nitroaromatic compounds, including benzothiazoles, for anti-leishmanial activity. Dias et al. (2015) synthesized and evaluated new nitroaromatic compounds for their ability to inhibit the growth of Leishmania infantum, highlighting the role of the nitro group in biological activity (Dias et al., 2015).
Soluble Thermally Stable Polymers
Benzothiazoles have applications in the field of material science, particularly in developing thermally stable polymers. Mehdipour‐Ataei and Hatami (2007) synthesized a new diamine monomer containing benzothiazole and studied its properties for potential use in advanced polymers (Mehdipour‐Ataei & Hatami, 2007).
Inhibitor of β-Hematin Formation
Benzothiazole derivatives have been identified as potential inhibitors of β-hematin formation. Charris et al. (2006) synthesized various substituted benzothiazole-6-carboxylic acids, finding compound 4i to be a promising candidate as an inhibitor (Charris et al., 2006).
Diuretic Activity
Benzothiazole derivatives have been explored for their diuretic activity. Yar and Ansari (2009) synthesized a series of benzothiazole derivatives and screened them in vivo for diuretic activity, identifying N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide as a notable candidate (Yar & Ansari, 2009).
Antimicrobial Activity
Benzothiazole sulphonamide derivatives have been synthesized and tested for antimicrobial activity. Bhusari et al. (2008) synthesized sulphonamide derivatives with a benzothiazole nucleus and found significant antibacterial, antifungal, and antimycobacterial activity against various microbial strains (Bhusari et al., 2008).
Propiedades
IUPAC Name |
4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O6S/c27-19(12-1-6-15(7-2-12)25(29)30)22-14-5-10-17-18(11-14)33-21(23-17)24-20(28)13-3-8-16(9-4-13)26(31)32/h1-11H,(H,22,27)(H,23,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIOVGJGEQGVIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)
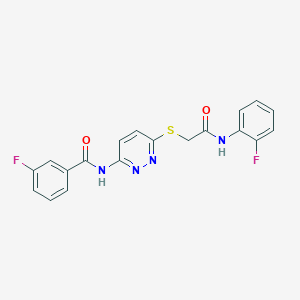
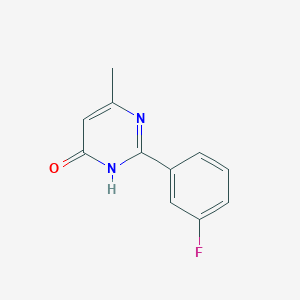
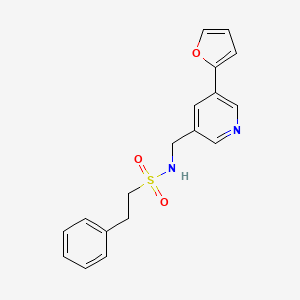
![Isopropyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410817.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B2410819.png)
![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)
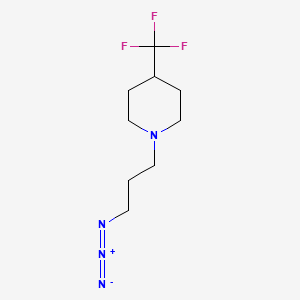


![N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2410831.png)
